3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal
Description
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal (hereafter referred to as Compound X) is a sulfur-containing heterocyclic compound with a fused thiochromenone core. Its structure features two hydroxymethyl groups at the 3-position and a 4-chlorobenzaldehyde acetal moiety, which confers unique steric and electronic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3S/c19-13-7-5-12(6-8-13)17-21-9-18(10-22-17)11-23-15-4-2-1-3-14(15)16(18)20/h1-8,17H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIFWZVJXKYRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148622 | |
| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzothiopyran-3(4H),5′-[1,3]dioxan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338755-71-8 | |
| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzothiopyran-3(4H),5′-[1,3]dioxan]-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338755-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzothiopyran-3(4H),5′-[1,3]dioxan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal (CAS No. 29107-30-0) is a compound with notable biological activity. Its molecular formula is CHOS, and it has a molecular weight of 224.28 g/mol. This compound is part of a class of thiochromenones that have garnered attention for their potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 224.28 g/mol |
| Melting Point | 142-145 °C |
| CAS Number | 29107-30-0 |
Antioxidant Activity
Research indicates that thiochromenone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Potential
Recent investigations have shown that thiochromenones possess anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells .
Case Study: In Vitro Analysis
A specific study evaluated the effects of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells when treated with the compound .
Antimicrobial Activity
The antimicrobial efficacy of thiochromenones has also been documented. A screening against several bacterial strains demonstrated that 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Structure-Activity Relationship (SAR)
The biological activity of thiochromenones can be significantly influenced by structural modifications. For instance, the presence of hydroxymethyl groups enhances solubility and bioavailability, which may contribute to their increased efficacy in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound X belongs to a family of thiochromenone derivatives. Key structural analogues include:
3,3-Dimethyl-2,3-dihydro-4H-thiochromen-4-one : Lacks hydroxymethyl and acetal groups, resulting in reduced solubility and reactivity in polar solvents .
4-Methoxybenzaldehyde Acetal Derivatives : The substitution of chlorine with methoxy groups enhances electron-donating effects, altering photophysical properties .
Bis(hydroxymethyl) Thioflavones : Similar hydroxymethylation but with a flavone backbone, showing higher antioxidant activity but lower thermal stability .
Physicochemical Properties
| Property | Compound X | 3,3-Dimethyl Analogue | 4-Methoxy Acetal Derivative |
|---|---|---|---|
| Melting Point (°C) | 158–160 | 142–144 | 135–138 |
| LogP (Octanol-Water) | 2.8 | 3.5 | 1.9 |
| Solubility in DMSO (mg/mL) | >50 | 30 | 45 |
| λmax (UV-Vis, nm) | 310 | 285 | 320 |
Compound X exhibits intermediate lipophilicity (LogP = 2.8) compared to its analogues, balancing membrane permeability and aqueous solubility. Its higher melting point suggests stronger crystalline packing due to hydrogen bonding from hydroxymethyl groups .
Research Findings and Limitations
Recent studies highlight Compound X’s utility in prodrug design, leveraging its acetal group for pH-sensitive release . However, its instability under basic conditions (t1/2 = 2 h at pH 9) limits applications in systemic formulations. Comparative analyses emphasize the need for structural optimization to enhance metabolic stability while retaining solubility .
Methodological Considerations
- Data Collection: Platforms like Research Gate and systematic reviews were critical for aggregating fragmented studies on thiochromenone derivatives.
- Challenges: Limited experimental data on in vivo pharmacokinetics of Compound X necessitates further validation using standardized protocols .
Q & A
Q. What established synthetic routes are available for this acetal, and how do reaction parameters influence yield?
The compound is synthesized via condensation of 4-chlorobenzaldehyde with thiochromenone derivatives. A common method involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate, followed by hydrogenation . Critical parameters include:
- Catalyst selection : Acid catalysts (e.g., p-toluenesulfonic acid) enhance acetal formation.
- Temperature control : Maintain 60–80°C to prevent retro-aldol side reactions.
- Solvent choice : Anhydrous ethanol or THF minimizes hydrolysis. Yield optimization requires stoichiometric balancing (2:1 aldehyde-to-thiochromenone ratio) and inert atmospheres to avoid oxidation .
Q. Which spectroscopic techniques are essential for structural validation, and what key spectral markers should be prioritized?
- ¹H/¹³C NMR : Acetal protons (δ 4.8–5.2 ppm) and absence of aldehyde protons (δ ~9.8 ppm) confirm acetal formation. Aromatic protons from 4-chlorobenzaldehyde appear as doublets (δ 7.4–7.9 ppm) .
- IR spectroscopy : Absence of C=O stretches (~1700 cm⁻¹) indicates successful acetalization.
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (C₁₉H₁₇ClO₄S). X-ray crystallography (via SHELX or WinGX ) provides definitive stereochemical confirmation.
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational structural predictions be resolved?
Discrepancies often arise from dynamic stereochemistry or solvent effects. Methodological steps include:
- Variable-temperature NMR : Probe conformational flexibility (e.g., restricted rotation in the acetal group).
- DFT calculations : Compare experimental coupling constants (J-values) with Boltzmann-averaged computational models.
- 2D NMR (NOESY/ROESY) : Identify spatial correlations between diastereotopic protons. If ambiguity persists, crystallographic refinement (SHELXL ) or isotopic labeling can resolve stereochemical assignments .
Q. What SHELXL refinement strategies are effective for poorly resolved or twinned crystallographic data?
- Twinning correction : Use
TWINandBASFcommands to model twin domains. Refine twin fractions iteratively. - Restraints : Apply
SIMUandDELUto stabilize bond lengths/angles in low-resolution (<1.0 Å) datasets. - Validation : Cross-check with Hirshfeld atom refinement (HAR) or electron density maps (ORTEP ). For severe twinning, consider alternative data collection strategies (e.g., multi-axis rotation) .
Q. How can mechanistic studies differentiate between concerted and stepwise pathways in acetal formation?
- Kinetic isotope effects (KIEs) : Deuterium labeling at the aldehyde carbonyl (4-chlorobenzaldehyde-d₁) alters reaction rates if proton transfer is rate-limiting.
- Trapping experiments : Add methanol to intercept oxocarbenium ion intermediates; monitor via LC-MS.
- Activation parameters : Calculate ΔH‡ and ΔS‡ from Arrhenius plots. A negative ΔS‡ suggests a stepwise mechanism (ordered transition state) .
Q. What experimental designs are optimal for assessing hydrolytic stability under physiological conditions?
- pH-rate profiling : Conduct kinetic studies in buffers (pH 1–9) at 37°C. Use HPLC to quantify released 4-chlorobenzaldehyde.
- Accelerated degradation : Apply high-temperature stress (60°C) and validate via Arrhenius extrapolation.
- Product identification : LC-MS/MS detects hydrolysis products (thiochromenone and 4-chlorobenzaldehyde). Include control experiments with enzyme mimics (e.g., esterases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
